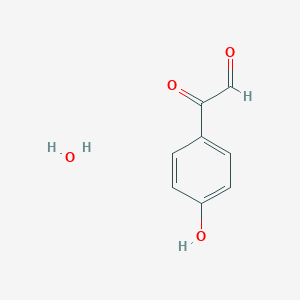
2,4-Diamino-6-p-carboxyanilinopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-6-p-carboxyanilinopyrimidine is a compound that features a pyrimidine ring substituted with amino groups at the 2 and 6 positions, and an amino group at the 4 position, which is further connected to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-p-carboxyanilinopyrimidine typically involves the formation of the pyrimidine ring followed by its functionalization. One common method involves the reaction of 2,6-diaminopyrimidine with 4-aminobenzoic acid under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,4-Diamino-6-p-carboxyanilinopyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学的研究の応用
2,4-Diamino-6-p-carboxyanilinopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2,4-Diamino-6-p-carboxyanilinopyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in folate metabolism, thereby affecting cell division and growth. The pathways involved include the inhibition of dihydrofolate reductase, which is crucial for DNA synthesis .
類似化合物との比較
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: This compound also features a pyrimidine ring with amino groups and has similar biological activities.
4-[(2,4-Diaminopteridin-6-yl)methyl]methylamino]benzoic acid: This compound has a similar structure but with additional functional groups that may enhance its activity.
Uniqueness
2,4-Diamino-6-p-carboxyanilinopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and its connection to the benzoic acid moiety. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .
特性
CAS番号 |
115782-10-0 |
|---|---|
分子式 |
C11H11N5O2 |
分子量 |
245.24 g/mol |
IUPAC名 |
4-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H11N5O2/c12-8-5-9(16-11(13)15-8)14-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H5,12,13,14,15,16) |
InChIキー |
IQFWENCBWDXNGG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N |
同義語 |
2,4-diamino-6-p-carboxyanilinopyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




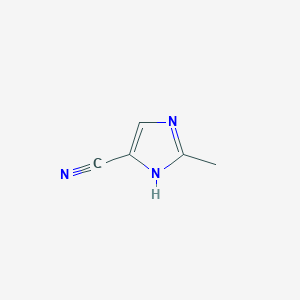



![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)

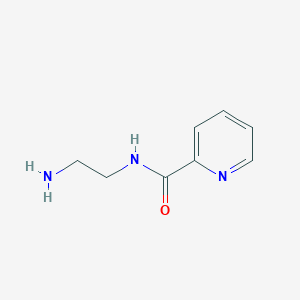

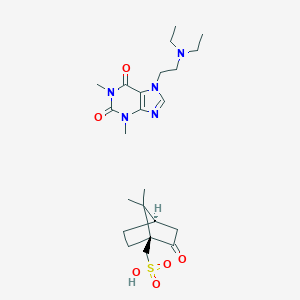
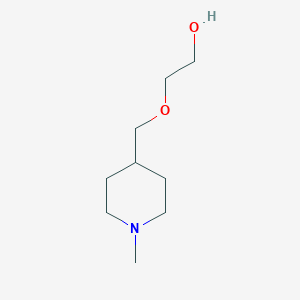
![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)
